molecular formula C21H26N4O8 B12374476 PSMA binder-1

PSMA binder-1

Cat. No.: B12374476
M. Wt: 462.5 g/mol
InChI Key: SPDPBCMAHFFQAM-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSMA binder-1 is a ligand specifically designed to target the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane glycoprotein highly expressed in prostate cancer cells, making it a valuable target for diagnostic and therapeutic applications. This compound can be used to synthesize compounds like Ac-PSMA-trillium, which have improved binding properties and pharmacokinetic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSMA binder-1 involves the use of solid-phase peptide synthesis (SPPS) techniques. The linker design is based on 2-naphthyl-L-alanine-tranexamic acid, and modifications to the linker structure can significantly impact the binding affinity and pharmacokinetics of the resultant compounds . The synthesis typically involves the following steps:

    Solid-Phase Peptide Synthesis (SPPS): The peptide chain is elongated on a solid support using standard Fmoc chemistry.

    Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

PSMA binder-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

PSMA binder-1 has a wide range of scientific research applications, including:

Mechanism of Action

PSMA binder-1 exerts its effects by specifically binding to the PSMA protein on the surface of prostate cancer cells. This binding facilitates the targeted delivery of diagnostic or therapeutic agents to the cancer cells. The molecular targets and pathways involved include the interaction with the active site of PSMA, leading to the internalization of the ligand-receptor complex and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PSMA binder-1 is unique due to its improved binding properties and pharmacokinetic characteristics compared to other PSMA-targeting compounds. The modifications in its linker structure enhance its affinity for PSMA and improve its stability in biological systems .

Properties

Molecular Formula

C21H26N4O8

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(3-ethynylphenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C21H26N4O8/c1-2-13-6-5-7-14(12-13)23-20(32)22-11-4-3-8-15(18(28)29)24-21(33)25-16(19(30)31)9-10-17(26)27/h1,5-7,12,15-16H,3-4,8-11H2,(H,26,27)(H,28,29)(H,30,31)(H2,22,23,32)(H2,24,25,33)/t15-,16-/m0/s1

InChI Key

SPDPBCMAHFFQAM-HOTGVXAUSA-N

Isomeric SMILES

C#CC1=CC(=CC=C1)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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